molecular formula C12H16BrNO B5755804 4-bromo-N-(pentan-3-yl)benzamide

4-bromo-N-(pentan-3-yl)benzamide

Cat. No.: B5755804
M. Wt: 270.17 g/mol
InChI Key: IGKZPQNLJPARDZ-UHFFFAOYSA-N
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Description

4-Bromo-N-(pentan-3-yl)benzamide is an organic compound characterized by a benzamide core substituted with a bromine atom at the 4-position and a pentan-3-yl group attached to the nitrogen atom

Properties

IUPAC Name

4-bromo-N-pentan-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-11(4-2)14-12(15)9-5-7-10(13)8-6-9/h5-8,11H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKZPQNLJPARDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(pentan-3-yl)benzamide typically involves the following steps:

    Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Alkylation: The brominated benzamide is then subjected to alkylation with pentan-3-ylamine under suitable conditions, often involving a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Oxidation Reactions: Oxidation of the pentan-3-yl group can be achieved using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaH, K2CO3)

    Reduction: Reducing agents (e.g., LiAlH4)

    Oxidation: Oxidizing agents (e.g., KMnO4)

Major Products:

    Substitution: Various substituted benzamides

    Reduction: Corresponding amines

    Oxidation: Oxidized derivatives of the pentan-3-yl group

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pentan-3-yl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Bromo-N-(butan-2-yl)benzamide
  • 4-Bromo-N-(hexan-4-yl)benzamide
  • 4-Chloro-N-(pentan-3-yl)benzamide

Comparison: 4-Bromo-N-(pentan-3-yl)benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-N-(pentan-3-yl)benzamide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves a multi-step process:

  • Step 1 : Activation of 4-bromobenzoic acid using coupling agents like HATU or DCC in anhydrous DMF to form the reactive intermediate (e.g., acyl chloride or mixed anhydride) .
  • Step 2 : Amidation with pentan-3-amine under inert atmosphere, maintaining temperatures between 0–5°C to minimize side reactions .
  • Optimization : Solvent choice (e.g., THF for better amine solubility), stoichiometric excess of amine (1.2–1.5 eq), and use of molecular sieves to absorb moisture improve yields (>80%) .
    • Validation : Purity is confirmed via HPLC (>95%) and NMR (absence of unreacted amine signals at δ 1.2–1.5 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 4-bromo-N-(pentan-3-yl)benzamide?

  • Key Techniques :

  • NMR : 1^1H and 13^{13}C NMR identify the benzamide backbone (e.g., aromatic protons at δ 7.4–7.8 ppm, pentan-3-yl CH at δ 4.2 ppm) and confirm stereochemistry .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths (e.g., C-Br ≈ 1.89 Å) and torsional angles, critical for understanding conformational stability .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 298.2 g/mol; observed: 298.1 ± 0.1) .

Q. How can researchers assess the preliminary biological activity of this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : PARP inhibition assays using NAD+^+ depletion kinetics (IC50_{50} determination via fluorometric methods) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (5–100 µM range) .
    • In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinities to targets like PARP-1 (PDB: 5DS3) .

Advanced Research Questions

Q. How can structural modifications of 4-bromo-N-(pentan-3-yl)benzamide enhance its PARP inhibitory activity?

  • SAR Strategies :

  • Bromine Replacement : Substituting Br with electron-withdrawing groups (e.g., -NO2_2) increases electrophilicity, improving target binding .
  • Pentan-3-yl Optimization : Branched alkyl chains (e.g., cyclopropyl) reduce metabolic degradation, enhancing bioavailability (tested via microsomal stability assays) .
    • Validation : Comparative IC50_{50} studies (modified vs. parent compound) and MD simulations (>100 ns trajectories) assess binding stability .

Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., varying IC50_{50} values across studies)?

  • Root-Cause Analysis :

  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.5) and NAD+^+ concentrations (50 µM vs. 100 µM) to reduce variability .
  • Compound Purity : Re-test batches with HPLC-MS to rule out impurities (e.g., de-brominated byproducts) .
    • Statistical Validation : Use ANOVA to compare datasets and identify outliers (p < 0.05 significance threshold) .

Q. What computational methods predict the pharmacokinetic profile of 4-bromo-N-(pentan-3-yl)benzamide?

  • ADME Modeling :

  • Lipophilicity : LogP calculations (ChemAxon) predict membrane permeability (optimal range: 2–3) .
  • Metabolic Sites : CYP450 isoform docking (CYP3A4) identifies potential oxidation sites on the pentan-3-yl group .
    • Toolkits : SwissADME and pkCSM generate bioavailability radar charts and toxicity profiles (e.g., hERG inhibition risk) .

Q. How can researchers address challenges in crystallizing 4-bromo-N-(pentan-3-yl)benzamide for X-ray studies?

  • Crystallization Protocols :

  • Solvent Screening : Use vapor diffusion with 2:1 ethyl acetate/hexane to induce slow nucleation .
  • Twinning Mitigation : Add 5% DMSO as an additive to reduce crystal defects .
    • Refinement : SHELXL-2018 resolves disorder in the pentan-3-yl chain via TLS parameterization .

Q. What strategies improve the stability of 4-bromo-N-(pentan-3-yl)benzamide under physiological conditions?

  • Formulation Studies :

  • Lyophilization : Prepare lyophilized powders with trehalose (1:1 w/w) to prevent hydrolysis .
  • Prodrug Design : Introduce acetyl-protected amines to enhance serum stability (tested via HPLC at 37°C over 24h) .

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